molecular formula C20H17ClN4O B6424683 N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-64-4

N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6424683
CAS RN: 890621-64-4
M. Wt: 364.8 g/mol
InChI Key: VTZCUSLELXAKPK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CMPPA) is a novel compound with a wide range of potential applications in the field of scientific research. CMPPA is a member of the pyrazolo[1,5-a]pyrimidin-7-amine family of compounds, which have been studied for their potential therapeutic and biotechnological applications. CMPPA has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in lab experiments.

Scientific Research Applications

N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in a variety of scientific research applications. N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to be a potent inhibitor of the enzyme phosphodiesterase-5 (PDE5), which is involved in the regulation of blood pressure. N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from damage.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is largely unknown. However, it is believed that N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine binds to and inhibits the activity of PDE5, which is involved in the regulation of blood pressure. Additionally, N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is believed to inhibit the growth of cancer cells by disrupting their cell cycle and inducing apoptosis. N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is also believed to protect neurons from damage by modulating the activity of certain proteins involved in neuronal survival.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to have a variety of biochemical and physiological effects. N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to inhibit the activity of PDE5, which is involved in the regulation of blood pressure. N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has also been found to inhibit the growth of cancer cells and protect neurons from damage. Additionally, N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to modulate the activity of certain proteins involved in neuronal survival.

Advantages and Limitations for Lab Experiments

The use of N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments has a number of advantages and limitations. One advantage of using N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of potential applications in the field of scientific research. However, the mechanism of action of N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is largely unknown, and further research is needed to fully understand its effects. Additionally, N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a relatively new compound, and there is limited data available on its potential side effects.

Future Directions

There are a number of potential future directions for N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. Further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine and its potential side effects. Additionally, N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine could be studied for its potential use in the treatment of a variety of diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine could be studied for its potential use in the development of novel therapeutic agents. Finally, N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine could be studied for its potential use in the development of novel biotechnological applications.

Synthesis Methods

N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be synthesized by a number of methods, including the Biginelli reaction, the Ugi reaction, and the microwave-assisted synthesis method. The Biginelli reaction involves the condensation of aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of an acid catalyst. The Ugi reaction involves the condensation of aldehydes, amines, and isocyanides in the presence of a base catalyst. The microwave-assisted synthesis method involves the use of microwave irradiation to accelerate the reaction between aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of an acid catalyst.

properties

IUPAC Name

N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-13-10-19(24-15-7-5-6-14(21)11-15)25-20(23-13)17(12-22-25)16-8-3-4-9-18(16)26-2/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCUSLELXAKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136643
Record name N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

890621-64-4
Record name N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890621-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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